(5-Fluoro-2-methanesulfonylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-2-methanesulfonylphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BFO4S It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a methanesulfonyl group
Mechanism of Action
Target of Action
(5-Fluoro-2-methanesulfonylphenyl)boronic acid is a type of organoboron compound . Organoboron compounds are known to interact with various targets, including diols and strong Lewis bases such as fluoride or cyanide anions . .
Mode of Action
The compound, like other boronic acids, is a Lewis acid . It can interact with its targets through acid-base reactions. In alkaline conditions, the boronic group assumes a tetragonal form instead of a trigonal, flat form . This change in structure can influence its interaction with targets.
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this reaction, the compound can participate in transmetalation, a process where it transfers its organic group to a palladium complex . .
Pharmacokinetics
Boronic acids have been explored as prodrugs on anticancer agents , suggesting that they may have properties relevant to drug delivery and metabolism.
Result of Action
The result of the compound’s action is likely dependent on its specific targets and the biochemical pathways it affects. Given its potential involvement in the SM cross-coupling reaction , it may play a role in the formation of new carbon–carbon bonds, which could have various molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its mode of action can change depending on the pH of its environment . Furthermore, the SM cross-coupling reaction it may participate in is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methanesulfonylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to couple an aryl halide with a boronic acid derivative . The reaction conditions generally include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methanesulfonylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom and methanesulfonyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Major Products
Phenols: Formed from oxidation reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(5-Fluoro-2-methanesulfonylphenyl)boronic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a molecular probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar in structure but with a methoxy group instead of a fluorine and methanesulfonyl group.
2-Fluoro-5-methoxyphenylboronic acid: Contains a methoxy group and a fluorine atom but lacks the methanesulfonyl group.
Uniqueness
(5-Fluoro-2-methanesulfonylphenyl)boronic acid is unique due to the presence of both a fluorine atom and a methanesulfonyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various applications.
Properties
IUPAC Name |
(5-fluoro-2-methylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGPWUZFZLJLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)S(=O)(=O)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.